
(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl4-Nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate est un composé organique synthétique qui présente à la fois des groupes fonctionnels imidazole et benzoate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate implique probablement plusieurs étapes :
Formation du cycle imidazole : Cela peut être réalisé par la condensation du glyoxal avec de l’ammoniac et un aldéhyde.
Introduction des groupes chloro et nitro : Les réactions de chloration et de nitration peuvent être réalisées à l’aide de réactifs tels que le chlorure de thionyle et l’acide nitrique, respectivement.
Estérification : La dernière étape implique l’estérification du groupe hydroxyle avec l’acide 4-nitrobenzoïque en milieu acide.
Méthodes de production industrielle
La production industrielle permettrait de mettre à l’échelle ces réactions, en optimisant les conditions pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des techniques de purification avancées comme la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle, formant des cétones ou des acides carboxyliques.
Réduction : Les groupes nitro peuvent être réduits en amines à l’aide d’agents réducteurs comme le dihydrogène sur un catalyseur au palladium.
Substitution : Le groupe chloro peut être substitué par des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Dihydrogène avec du palladium sur carbone ou chlorure d’étain(II) dans l’acide chlorhydrique.
Substitution : Azoture de sodium ou thiourée dans des solvants polaires.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’amines.
Substitution : Formation d’azotures ou de thiols.
4. Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme brique de base dans la synthèse organique, en particulier dans le développement de molécules plus complexes.
Biologie
Médecine
Le composé peut servir de composé de tête dans la découverte de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie
Applications dans le développement de produits chimiques et de matériaux de spécialité, tels que des polymères ou des revêtements.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Applications in the development of specialty chemicals and materials, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action dépendrait de la cible biologique spécifique. Par exemple, si le composé est utilisé comme médicament, il pourrait inhiber une enzyme en se liant à son site actif, ou il pourrait interagir avec un récepteur pour moduler son activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate
- (R)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate
- (R)-3-(2-Chloro-4-amino-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate
Unicité
La présence de groupes chloro et nitro à la fois dans le (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-nitrobenzoate le rend unique en termes de réactivité et d’applications potentielles. La combinaison de ces groupes fonctionnels peut conduire à des transformations chimiques et des activités biologiques diverses.
Propriétés
IUPAC Name |
[3-(2-chloro-4-nitroimidazol-1-yl)-2-hydroxy-2-methylpropyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O7/c1-14(21,7-17-6-11(19(24)25)16-13(17)15)8-26-12(20)9-2-4-10(5-3-9)18(22)23/h2-6,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIQRJXTNAPREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
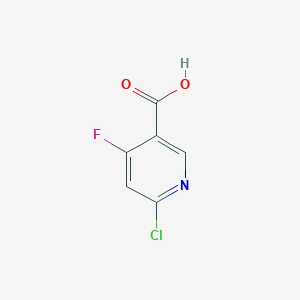
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
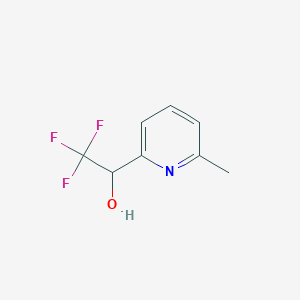
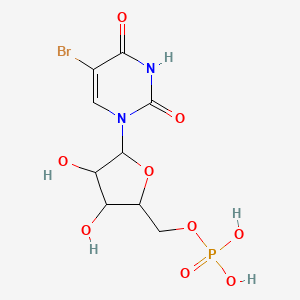


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
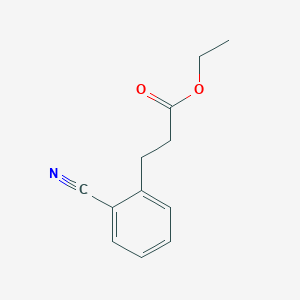
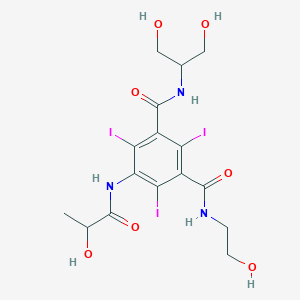
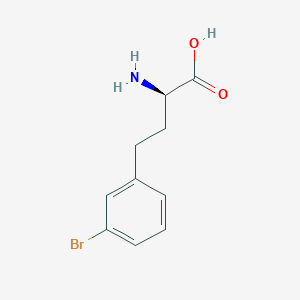
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
